

NSC 109555: In Vitro Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	NSC 109555	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of **NSC 109555**, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). The following sections detail its mechanism of action, recommended working concentrations derived from published literature, and detailed protocols for key experimental assays.

Mechanism of Action

NSC 109555 functions as a selective inhibitor of Chk2, a crucial serine/threonine kinase involved in the DNA damage response pathway.[1][2][3][4] Upon DNA damage, Chk2 is activated, leading to cell cycle arrest to allow for DNA repair or, in cases of severe damage, apoptosis.[1][3][4] By inhibiting Chk2, **NSC 109555** can prevent this cell cycle arrest, potentially sensitizing cancer cells to DNA-damaging agents. It has been shown to be highly selective for Chk2 over Chk1.[5][6]

Quantitative Data Summary: In Vitro Working Concentrations

The effective in vitro concentration of **NSC 109555** varies depending on the assay type and cell line used. The following table summarizes key quantitative data from the literature.

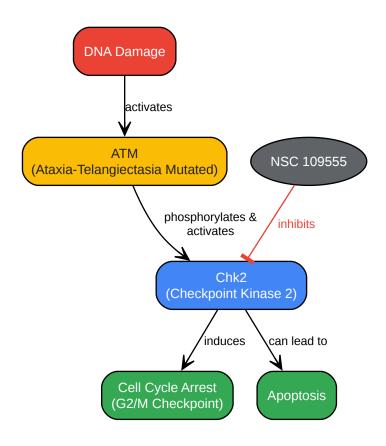


Assay Type	Target/Cell Line	Effective Concentration (IC50)	Notes	Reference
Cell-Free Kinase Assay	Checkpoint Kinase 2 (Chk2)	200 nM	ATP-competitive inhibition.	[5]
In Vitro Kinase Assay	Chk2	240 nM	Inhibition of Chk2 autophosphorylat ion and phosphorylation of histone H1.[1] [4][5]	[1][4][5]
In Vitro Kinase Assay	Checkpoint Kinase 1 (Chk1)	> 10 μM	Demonstrates high selectivity for Chk2 over Chk1.[6]	[6]
Cell Growth Inhibition	L1210 leukemia cells	Not specified	Induces autophagy.	[5]
Chemosensitizati on	Pancreatic Cancer Cells (MIA PaCa-2, CFPAC-1, PANC-1, BxPC-3)	1,250 nM (1.25 μM)	Potentiates gemcitabine- induced cytotoxicity.	[5]
Apoptosis Induction	MIA PaCa-2 cells	5 μΜ	Used in combination with 0.5 µM gemcitabine to enhance apoptotic cell death.	[7]

Signaling Pathway



NSC 109555 targets the ATM-Chk2 signaling pathway, which is a critical component of the cellular response to DNA damage.



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NSC 109555 inhibits Chk2 in the DNA damage response pathway.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to characterize the effects of **NSC 109555**.

Protocol 1: In Vitro Chk2 Kinase Assay

This protocol is designed to determine the IC50 of **NSC 109555** against Chk2 in a cell-free system.

Materials:

Recombinant human Chk2 enzyme



- Histone H1 (as substrate)
- ATP, [y-32P]ATP
- NSC 109555 (dissolved in DMSO)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of NSC 109555 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
- In a microcentrifuge tube, combine the kinase reaction buffer, recombinant Chk2 enzyme, and histone H1 substrate.
- Add the desired concentration of NSC 109555 or DMSO (vehicle control) to the reaction mixture.
- Initiate the kinase reaction by adding ATP and a tracer amount of [γ-32P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Measure the amount of incorporated radioactivity using a scintillation counter.
- Calculate the percentage of Chk2 inhibition for each NSC 109555 concentration and determine the IC50 value.



Protocol 2: Cell Viability and Chemosensitization Assay (MTT Assay)

This protocol assesses the effect of **NSC 109555** on cell viability and its ability to sensitize cancer cells to a chemotherapeutic agent like gemcitabine.

Materials:

- Pancreatic cancer cell lines (e.g., MIA PaCa-2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- NSC 109555 (stock solution in DMSO)
- Gemcitabine (stock solution in sterile water or PBS)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of NSC 109555 alone, gemcitabine alone, or a combination of both. Include a vehicle control (DMSO). A common concentration for NSC 109555 in combination studies is 1.25 μM.[5]
- Incubate the cells for a specified period (e.g., 48-72 hours).
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Remove the medium and add solubilization buffer to dissolve the formazan crystals.



- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Analysis by Western Blot for PARP Cleavage

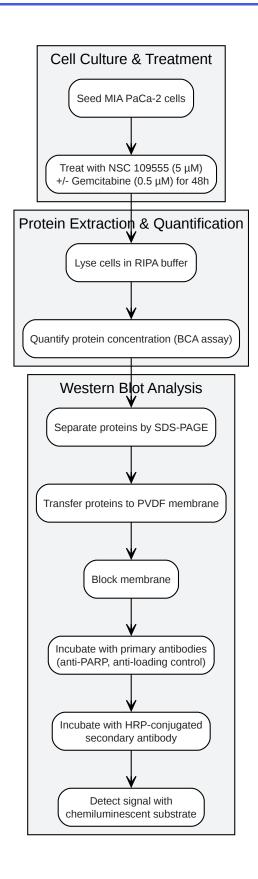
This protocol determines the induction of apoptosis by examining the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Materials:

- MIA PaCa-2 cells
- NSC 109555
- Gemcitabine
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against PARP (recognizing both full-length and cleaved forms)
- Primary antibody against a loading control (e.g., α-tubulin or β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Experimental Workflow:





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Workflow for detecting apoptosis via PARP cleavage.



Procedure:

- Culture and treat MIA PaCa-2 cells as described in the workflow diagram.
- After treatment, harvest the cells and lyse them using RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against PARP overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of a cleaved PARP fragment (approximately 89 kDa) indicates apoptosis.
- Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

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